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molecular formula C10H9NO3 B8462714 1-(4-Methoxyphenyl)azetidine-2,3-dione CAS No. 87568-43-2

1-(4-Methoxyphenyl)azetidine-2,3-dione

Cat. No. B8462714
M. Wt: 191.18 g/mol
InChI Key: ZXEIGNVHKGGMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05770729

Procedure details

A 100 ml quantity of methylene chloride and 7.5 ml of isopropyl alcohol were added to 20 g of 1-(4-methoxyphenyl)3-methylene azetidine-2-one 9 and dissolved with stirring. The reaction mixture was cooled to -15° C. after which an ozone gas was introduced over a period of 30 minutes. The excess ozone gas was removed using nitrogen gas and 3 ml of thiodiethanol and 6 g of thiodicresol were added, while being warmed to room temperature and then stirred for 1 hour. The reaction mixture was filtered to remove the precipitated thiodiethanolsulfoxide and washed once with 5% aqueous sodium bicarbonate and twice with 50 ml of water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure, giving 14 g of the title compound 10. The 1H-NMR spectrum of the compound was the same as that of an authentic sample. ##STR5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:15][C:14](=C)[C:13]2=[O:17])=[CH:8][CH:7]=1.[O:18]=[O+][O-]>C(O)(C)C>[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:15][C:14](=[O:18])[C:13]2=[O:17])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N1C(C(C1)=C)=O
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
was introduced over a period of 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The excess ozone gas was removed
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitated thiodiethanolsulfoxide
WASH
Type
WASH
Details
washed once with 5% aqueous sodium bicarbonate and twice with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1C(C(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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